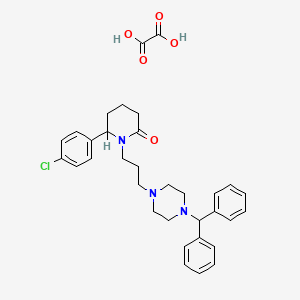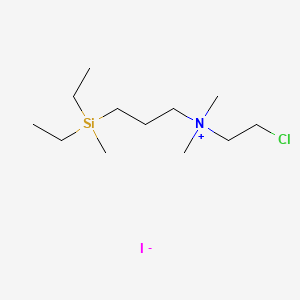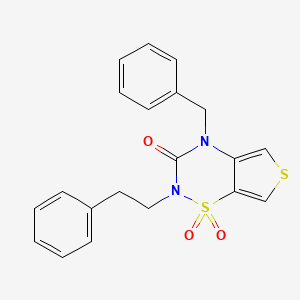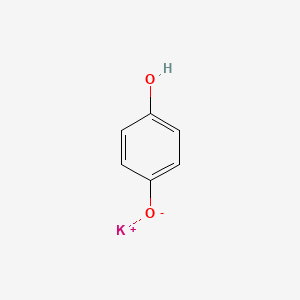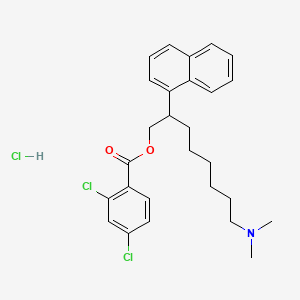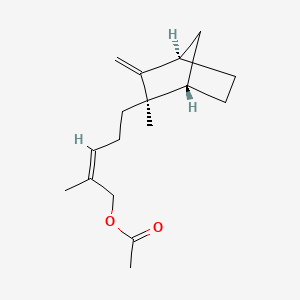
beta-Santalol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de beta-Santalol es un compuesto orgánico clasificado como un sesquiterpeno. Es un derivado del beta-Santalol, que es un componente principal del aceite de sándalo. Este compuesto es conocido por su distintiva fragancia amaderada y es ampliamente utilizado en la industria de perfumes y fragancias. El acetato de beta-Santalol también es reconocido por sus potenciales actividades farmacológicas, incluyendo propiedades antibacterianas, antiinflamatorias y antitumorales .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del acetato de beta-Santalol típicamente involucra la acetilación del beta-Santalol. Esto se puede lograr a través de la reacción del beta-Santalol con anhídrido acético en presencia de un catalizador como la piridina. La reacción se lleva a cabo bajo condiciones suaves, usualmente a temperatura ambiente, para producir acetato de beta-Santalol .
Métodos de Producción Industrial
La producción industrial del acetato de beta-Santalol a menudo involucra la extracción del beta-Santalol del aceite de sándalo, seguido de su acetilación. El proceso de extracción se puede realizar utilizando varios métodos como la destilación por vapor, la hidrodestilación o la extracción con fluidos supercríticos. El paso de acetilación es similar a la síntesis de laboratorio, involucrando la reacción del beta-Santalol con anhídrido acético .
Análisis De Reacciones Químicas
Tipos de Reacciones
El acetato de beta-Santalol experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El acetato de beta-Santalol se puede oxidar para formar varios derivados oxidados.
Reducción: La reducción del acetato de beta-Santalol puede producir beta-Santalol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Los nucleófilos como los iones hidróxido o las aminas se pueden utilizar para reacciones de sustitución.
Principales Productos Formados
Oxidación: Derivados oxidados del acetato de beta-Santalol.
Reducción: Beta-Santalol.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El acetato de beta-Santalol tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como material de partida para la síntesis de otros derivados de sesquiterpenos.
Biología: Estudiado por sus potenciales actividades biológicas, incluyendo efectos antibacterianos y antiinflamatorios.
Medicina: Investigado por su posible uso en el tratamiento de diversas enfermedades, incluyendo el cáncer y los trastornos de la piel.
Industria: Ampliamente utilizado en la industria de fragancias y perfumes debido a su distintivo aroma amaderado
Mecanismo De Acción
El mecanismo de acción del acetato de beta-Santalol involucra su interacción con diversos objetivos moleculares y vías. Se cree que ejerce sus efectos a través de la modulación de las vías de señalización involucradas en la inflamación y la proliferación celular. Se ha demostrado que el acetato de beta-Santalol inhibe la actividad de ciertas enzimas y receptores, lo que lleva a sus efectos farmacológicos .
Comparación Con Compuestos Similares
Compuestos Similares
Alfa-Santalol: Otro componente principal del aceite de sándalo, conocido por su fragancia amaderada similar y actividades biológicas.
Beta-Santalol: El compuesto padre del acetato de beta-Santalol, con propiedades farmacológicas similares.
Acetato de alfa-Santalol: Un derivado de acetato de alfa-Santalol, con propiedades químicas y biológicas similares.
Singularidad
El acetato de beta-Santalol es único debido a su estructura acetilada específica, que imparte propiedades químicas y biológicas distintas. Su grupo acetato mejora su estabilidad y modifica su interacción con los objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Número CAS |
77-43-0 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
[(Z)-2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-enyl] acetate |
InChI |
InChI=1S/C17H26O2/c1-12(11-19-14(3)18)6-5-9-17(4)13(2)15-7-8-16(17)10-15/h6,15-16H,2,5,7-11H2,1,3-4H3/b12-6-/t15-,16+,17+/m1/s1 |
Clave InChI |
RCFGRZLLBGMERD-UXBURDBMSA-N |
SMILES isomérico |
C/C(=C/CC[C@@]1([C@H]2CC[C@H](C2)C1=C)C)/COC(=O)C |
SMILES canónico |
CC(=CCCC1(C2CCC(C2)C1=C)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








